molecular formula C19H26BN3O5 B3301888 1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-57-5

1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3301888
CAS No.: 913388-57-5
M. Wt: 387.2 g/mol
InChI Key: LBGDJMZIAMJAMK-UHFFFAOYSA-N
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Description

This compound (CAS: 913388-57-5) is a boronic acid-containing indole derivative with a tert-butyl ester and a 4-methylpiperazinyl carbonyl group at position 5 of the indole scaffold. The 4-methylpiperazine group enhances solubility and bioavailability, while the tert-butyl ester improves metabolic stability .

Properties

IUPAC Name

[5-(4-methylpiperazine-1-carbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BN3O5/c1-19(2,3)28-18(25)23-15-6-5-13(11-14(15)12-16(23)20(26)27)17(24)22-9-7-21(4)8-10-22/h5-6,11-12,26-27H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGDJMZIAMJAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)N3CCN(CC3)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723275
Record name [1-(tert-Butoxycarbonyl)-5-(4-methylpiperazine-1-carbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-57-5
Record name 1-(1,1-Dimethylethyl) 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913388-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-5-(4-methylpiperazine-1-carbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester, commonly referred to by its CAS number 519148-74-4, is a complex organic compound characterized by its indole structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18H26BN3O6SC_{18}H_{26}BN_{3}O_{6}S with a molecular weight of approximately 423.29 g/mol. The structure features a boron atom, which is significant for its potential applications in medicinal chemistry and material science. The indole core combined with a piperazine moiety enhances its interaction with biological targets.

Structural Features Table

Feature Description
Indole CoreCentral structure providing significant biological activity
Boron AtomEnhances reactivity and potential therapeutic effects
Piperazine GroupIncreases solubility and bioavailability
Carboxylic AcidImportant for hydrogen bonding interactions

Research indicates that compounds containing indole structures often exhibit significant biological activity. Specifically, derivatives of 1H-Indole-1-carboxylic acid have been studied for their interactions with various biological targets, including enzymes and receptors. The presence of the boron atom in this compound may facilitate unique interactions that enhance its pharmacological profile.

Case Studies and Research Findings

  • SARS-CoV Protease Inhibition : A study on related indole derivatives demonstrated potent inhibitory activity against SARS-CoV proteases, highlighting the importance of structural modifications on the indole unit for enhancing activity. For instance, certain substitutions at the 4-position on the indole significantly improved inhibitory potency (IC50 values ranging from 0.006 μM to 0.74 μM) .
  • HIV-1 Integrase Inhibitors : Indole derivatives have also been explored as inhibitors of HIV-1 integrase. Structural optimizations led to compounds exhibiting IC50 values as low as 0.13 μM, indicating strong potential for therapeutic applications against HIV . The binding mode analysis suggested that the indole core plays a crucial role in chelating essential metal ions within the active site of the integrase.
  • Anticancer Activity : Other studies have indicated that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through modulation of signaling pathways associated with cell survival and proliferation.

Summary of Biological Activities

Biological Target Activity IC50 Value
SARS-CoV ProteaseInhibition0.006 - 0.74 μM
HIV-1 IntegraseInhibition0.13 μM
Cancer Cell LinesCytotoxicityVaries by cell line

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Implications

  • Hydrogen Bonding: The borono group (-B(OH)₂) in all compounds acts as a hydrogen bond donor, while the tert-butyl ester minimizes metabolic degradation. The 4-methylpiperazinyl carbonyl in the target compound adds two hydrogen bond acceptors (carbonyl oxygen and piperazine nitrogen) .
  • Metabolic Stability : The tert-butyl ester in the target compound resists esterase hydrolysis more effectively than smaller esters (e.g., methyl or ethyl), a critical feature for oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester

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